molecular formula C20H21FN4O3S B11001647 N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B11001647
M. Wt: 416.5 g/mol
InChI Key: FKDMUVAFAFQVFI-UHFFFAOYSA-N
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Description

N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic small molecule characterized by a unique heterocyclic framework. Its structure features:

  • A pyridazinone ring substituted with a 2-fluoro-4-methoxyphenyl group, enhancing electronic modulation and solubility.
  • An acetamide bridge linking the thiazole and pyridazinone units, a common motif in bioactive compounds for hydrogen bonding.

Properties

Molecular Formula

C20H21FN4O3S

Molecular Weight

416.5 g/mol

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C20H21FN4O3S/c1-20(2,3)16-11-29-19(22-16)23-17(26)10-25-18(27)8-7-15(24-25)13-6-5-12(28-4)9-14(13)21/h5-9,11H,10H2,1-4H3,(H,22,23,26)

InChI Key

FKDMUVAFAFQVFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)OC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyridazine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include tert-butylamine, 2-fluoro-4-methoxybenzaldehyde, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Core Heterocycle Substituents on Aromatic Rings Acetamide Linker Notable Functional Groups
Target Compound Thiazole, Pyridazinone 2-Fluoro-4-methoxyphenyl, 4-tert-butyl Connects thiazole and pyridazinone Fluoro, Methoxy, tert-Butyl, Carbonyl
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Triazole, Naphthalene Phenyl, Naphthyloxy Connects triazole and phenyl Naphthyloxy, Carbonyl
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide (6c) Triazole, Naphthalene 3-Nitrophenyl, Naphthyloxy Connects triazole and nitrophenyl Nitro, Naphthyloxy, Carbonyl

Key Observations:

  • Heterocyclic Core: The target compound’s thiazole-pyridazinone system differs from triazole-naphthalene cores in compounds 6a–m.
  • Substituent Effects: The 2-fluoro-4-methoxyphenyl group in the target compound combines electron-withdrawing (fluoro) and electron-donating (methoxy) effects, which may optimize solubility and metabolic stability compared to nitro-substituted analogs (e.g., 6b, 6c) .
  • Steric Bulk: The 4-tert-butyl group in the thiazole ring introduces significant steric hindrance, a feature absent in the naphthyloxy-containing compounds. This could influence conformational flexibility and target selectivity.

Physicochemical and Spectral Properties

Table 2: Comparative Spectral Data

Compound IR (C=O stretch, cm⁻¹) ¹H NMR (Key Protons, δ ppm) ¹³C NMR (Key Carbons, δ ppm)
Target Compound* ~1670–1680 (estimated) Thiazole CH (~6.5–7.5), Pyridazinone NH (~10–12) Thiazole C (~150–160), Pyridazinone C=O (~165–170)
6b 1682 5.38 (–NCH₂CO–), 8.36 (triazole CH) 52.0 (–NCH₂CO–), 165.0 (C=O)
6c 1676 5.40 (–NCH₂CO–), 8.40 (triazole CH) 52.6 (–NCH₂CO–), 165.0 (C=O)

*Spectral data for the target compound is inferred based on structural analogs.
Insights:

  • The acetamide carbonyl stretch (~1670–1680 cm⁻¹) is consistent across analogs, confirming the stability of this functional group .
  • Thiazole protons in the target compound are expected downfield (δ ~6.5–7.5) compared to triazole protons (δ ~8.3–8.4) in 6b–c due to aromatic ring current effects.

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